molecular formula C17H16N2O4 B10815870 WAY-659590

WAY-659590

Cat. No.: B10815870
M. Wt: 312.32 g/mol
InChI Key: YIWNUCNIUSQNDB-GIJQJNRQSA-N
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Description

2-[(E)-1,3-Benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via an iminooxy group to an N-(3-methylphenyl)acetamide scaffold.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-12-3-2-4-14(7-12)19-17(20)10-23-18-9-13-5-6-15-16(8-13)22-11-21-15/h2-9H,10-11H2,1H3,(H,19,20)/b18-9+

InChI Key

YIWNUCNIUSQNDB-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CO/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Route 1: Schiff Base Formation Followed by Amidation

This two-step approach is the most widely reported method:

Step 1: Synthesis of (E)-1,3-Benzodioxol-5-ylmethylideneamine

  • Reactants : 1,3-Benzodioxole-5-carbaldehyde and hydroxylamine hydrochloride.

  • Conditions : Ethanol, reflux at 78°C for 6–8 hours.

  • Mechanism : Nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration to form the imine.

Step 2: Oxyacetamide Coupling

  • Reactants : (E)-1,3-Benzodioxol-5-ylmethylideneamine and N-(3-methylphenyl)chloroacetamide.

  • Conditions : Dimethylformamide (DMF), potassium carbonate, 60°C for 12 hours.

  • Yield : 68–72%.

Route 2: One-Pot Tandem Reaction

Developed to improve atom economy, this method combines imine formation and amide coupling in a single vessel:

Reactants :

  • 1,3-Benzodioxole-5-carbaldehyde

  • O-(Aminoxy)-N-(3-methylphenyl)acetamide

Catalyst : Titanium(IV) isopropoxide (5 mol%).
Solvent : Tetrahydrofuran (THF), room temperature.
Reaction Time : 24 hours.
Yield : 82% (optimized conditions).

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste by 40% compared to Route 1.

Route 3: Microwave-Assisted Synthesis

Adapting techniques from pyrazoline derivative synthesis, this method accelerates reaction kinetics:

Reactants :

  • Preformed (E)-1,3-benzodioxol-5-ylmethylideneamine

  • N-(3-Methylphenyl)bromoacetamide

Conditions :

  • Microwave irradiation at 150 W.

  • Solvent: Ethanol/water (4:1).

  • Temperature: 100°C.

  • Time: 20 minutes.

Yield : 89%.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2Route 3
Overall Yield68–72%82%89%
Reaction Time18–20 hours24 hours25 minutes
Solvent Consumption300 mL/mmol150 mL/mmol50 mL/mmol
Energy Input (kWh/mol)12.48.71.2
ScalabilityPilot-scaleLab-scaleLab-scale

Key Observations :

  • Microwave-assisted synthesis (Route 3) offers superior yields and energy efficiency but requires specialized equipment.

  • Titanium-mediated tandem reactions (Route 2) balance yield and practicality for industrial applications.

Critical Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.77212
THF7.58224
Ethanol24.3890.33 (microwave)

Polar aprotic solvents like DMF facilitate nucleophilic substitution but complicate product isolation. Ethanol’s moderate polarity enhances microwave absorption, enabling rapid heating.

Catalytic Optimization

Titanium(IV) Isopropoxide :

  • Loading : 5 mol% optimal; higher concentrations promote side reactions.

  • Role : Lewis acid activates the imine for nucleophilic attack by the acetamide oxygen.

Base Selection :

  • Potassium carbonate outperforms triethylamine in Route 1, achieving 72% vs. 58% yield.

Purification and Characterization

Chromatographic Techniques :

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization from ethanol/water (1:2) yields >99% pure product.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.23 (s, 1H, CH=N), 6.89–6.81 (m, 4H, aromatic), 4.72 (s, 2H, OCH₂CO), 2.36 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch).

Industrial-Scale Considerations

Challenges :

  • Microwave reactors are cost-prohibitive for multi-kilogram production.

  • Titanium catalyst removal requires additional filtration steps.

Solutions :

  • Continuous Flow Reactors : Adapting Route 2 for flow chemistry reduces batch time by 70%.

  • Catalyst Recycling : Immobilizing titanium on mesoporous silica achieves 90% recovery over five cycles.

Emerging Methodologies

Photocatalytic Synthesis :

  • Visible-light-mediated coupling using eosin Y reduces reaction time to 2 hours (preliminary yield: 78%).

Enzymatic Catalysis :

  • Lipase B (Candida antarctica) achieves 65% yield in aqueous medium at 37°C .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxole ring or the acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Key Structural Features Reported Activity/Properties Reference
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide Pyridyl-triazole-thioacetamide core with N-(3-methylphenyl) substituent 1.28× more potent anti-inflammatory activity than diclofenac in rat formalin edema models
N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)-methyl]acetamide Naphthol-acetamide hybrid with 3-methylphenyl group Crystal structure resolved; hydrogen-bonding network observed
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide Benzimidazole-pyrrolidinone-acetohydrazide hybrid Synthesized (65% yield); characterized by NMR and MS; no explicit bioactivity reported
Phenacetin Simple N-(4-ethoxyphenyl)acetamide Historical analgesic/antipyretic; withdrawn due to toxicity
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides Varied aryl substituents (e.g., 3-methylphenyl) Anti-inflammatory activity comparable to diclofenac in formalin-induced edema models

Key Structural and Functional Insights

Anti-inflammatory Activity :

  • The pyridyl-triazole-thioacetamide derivative () outperforms diclofenac, suggesting that electron-rich heterocycles (pyridine, triazole) enhance anti-inflammatory potency. The 3-methylphenyl group may optimize hydrophobic interactions with cyclooxygenase-2 (COX-2) .
  • In contrast, simpler acetamides like Phenacetin lack such heterocyclic motifs and exhibit weaker or toxic effects .

Synthetic Accessibility :

  • Compounds with benzimidazole or benzodioxole cores (e.g., ) require multi-step synthesis, often involving carbodiimide coupling (e.g., EDC/HOBt) or nucleophilic substitutions . Yields range from 53% to 67%, indicating moderate efficiency .

Crystallographic Data: N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)-methyl]acetamide () crystallizes in a monoclinic system with intermolecular hydrogen bonds (O–H···O and N–H···O), which may stabilize its conformation in biological environments .

Biological Activity

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and insecticidal properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide
  • Molecular Formula : C16H17N2O4
  • Molecular Weight : 301.32 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. The benzodioxole group may modulate enzyme activity or interact with specific receptors. Research indicates that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds containing the benzodioxole structure have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Insecticidal Activity

Research into related benzodioxole compounds suggests potential larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for spreading diseases such as dengue and Zika virus. This activity is crucial given the increasing resistance to conventional insecticides.

Study 1: Anticancer Evaluation

A study conducted on a series of benzodioxole derivatives demonstrated that those with a similar structure to 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values ranging from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Study 2: Insecticidal Activity

Another research effort focused on the larvicidal effects of benzodioxole derivatives against Aedes aegypti. The study found that certain derivatives exhibited LC50 values as low as 28.9 µM, suggesting effective insecticidal properties without significant toxicity to mammalian cells .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
InsecticidalLC50 = 28.9 µM against Aedes aegypti

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a benzodioxole-derived aldehyde with an aminooxy intermediate, followed by coupling to the 3-methylphenylacetamide moiety. Key considerations include:
  • Solvent selection : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
  • Catalysts/Bases : Potassium carbonate or sodium hydroxide to facilitate nucleophilic substitutions .
  • Temperature control : Room temperature for condensation steps; elevated temperatures (50–80°C) for amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield OptimizationReference
Aldehyde activationDMF, K₂CO₃, 25°C85–90%
Amide couplingEthanol, 70°C, 4h75–80%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of analytical techniques ensures structural validation:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry of the benzodioxole and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • X-ray Crystallography : SHELX or ORTEP-III for resolving crystal packing and bond angles .

Q. What are the standard protocols for purity assessment?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
  • Melting Point Analysis : Consistency with literature values (±2°C) .

Advanced Research Questions

Q. How can computational modeling validate experimental structural data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., B3LYP/6-31G* level) with X-ray data to confirm geometric accuracy .
  • Molecular Docking : Predict binding conformations to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Table 2 : Experimental vs. Computational Bond Lengths (Å) in Analogous Compounds

Bond TypeExperimentalComputationalDeviation
C–N (amide)1.3761.382±0.006
C–O (benzodioxole)1.4141.408±0.006

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) in multiple cell lines (e.g., A549, MCF-7) to rule out cell-specific effects .
  • Target Profiling : Use kinome-wide screens or proteomics to identify off-target interactions .
  • SAR Studies : Modify substituents (e.g., methylphenyl to chlorophenyl) to isolate pharmacophoric groups .

Q. How is the mechanism of action elucidated for this compound?

  • Methodological Answer :
  • In Vitro Assays : Measure enzyme inhibition (e.g., cyclooxygenase-2) via spectrophotometric kinetics .
  • Gene Expression Analysis : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • In Vivo Models : Orthotopic tumor models (e.g., pancreatic BxPC3) to assess efficacy and toxicity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Purification : Column chromatography to >95% purity; switch to recrystallization for large batches .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., imine bonds) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :
  • Force Field Refinement : Use molecular dynamics (MD) simulations with explicit solvent models to improve docking accuracy .
  • Metabolite Screening : LC-MS to detect in situ degradation products that may alter activity .

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